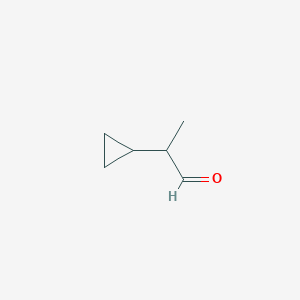

2-Cyclopropyl-propionaldehyde

Description

Contextual Significance of Cyclopropyl (B3062369) Aldehydes in Modern Synthesis

Cyclopropyl aldehydes are a class of organic compounds that incorporate a three-membered cyclopropane (B1198618) ring adjacent to an aldehyde functional group. This structural motif imparts a unique combination of steric and electronic properties, making them valuable building blocks in modern organic synthesis. The high ring strain of the cyclopropane ring influences the reactivity of the adjacent aldehyde, and the ring itself can participate in a variety of ring-opening and rearrangement reactions, providing access to diverse molecular scaffolds.

The significance of cyclopropyl aldehydes in synthesis is multifaceted:

Versatile Synthetic Intermediates: They serve as precursors to a wide array of more complex molecules. The aldehyde group can undergo standard transformations such as oxidation, reduction, and olefination, while the cyclopropane ring can be selectively opened under various conditions to generate linear or cyclic products. This dual reactivity allows for the construction of intricate molecular frameworks from relatively simple starting materials.

Access to Strained Ring Systems: Cyclopropyl aldehydes are key intermediates in the synthesis of other strained carbocyclic systems, such as cyclobutanones and other complex polycyclic architectures. mdpi.com

Bioactive Molecule Synthesis: The cyclopropyl moiety is a feature in numerous biologically active natural products and pharmaceutical agents. Consequently, cyclopropyl aldehydes are crucial starting materials for the synthesis of these important compounds. mdpi.com Their unique conformational properties can also be exploited to probe structure-activity relationships in medicinal chemistry. nd.edu

Novel Reaction Pathways: The development of new synthetic methodologies often involves the use of unique starting materials. Researchers have devised novel cationic approaches for the formation of cyclopropyl aldehydes themselves, which can then be used to explore new chemical transformations. nd.edu For instance, a heteroatom-stabilized route has been developed that provides a two-step homologation of aldehydes to furnish cyclopropyl aldehydes. nd.edu Furthermore, the ring-opening and annulation reactions of related cyclopropyl ethanols have been shown to provide access to thiophene (B33073) aldehydes, demonstrating the utility of the cyclopropyl group in constructing heterocyclic systems. rsc.org

Scope and Research Focus on 2-Cyclopropyl-propionaldehyde

This compound, with the chemical formula C6H10O, is a specific member of the cyclopropyl aldehyde family that has been the subject of targeted research. nih.gov Its structure features a cyclopropyl group attached to the second carbon of a propanal chain.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10O | nih.gov |

| Molecular Weight | 98.14 g/mol | nih.gov |

| IUPAC Name | 2-cyclopropylpropanal | nih.gov |

| CAS Number | 98485-25-7 | nih.gov |

Research on this compound has primarily focused on its synthesis and its utility as a reactant in the formation of more complex molecules.

Synthesis: One documented method for the preparation of this compound involves the catalyzed rearrangement of 2-cyclopropyl-2-methyl propylene (B89431) oxide. patsnap.com This reaction is typically carried out using a catalyst such as anhydrous zinc chloride at room temperature. patsnap.com

Reactions and Applications: this compound serves as a key intermediate in the synthesis of various organic compounds. For example, it can be oxidized to form 2-cyclopropyl propionic acid, which can then be converted to the corresponding acyl chloride. patsnap.com This acyl chloride can subsequently undergo reactions like Friedel-Crafts acylation to produce compounds such as 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone, an important intermediate in the synthesis of certain agrochemicals. patsnap.comgoogle.com Additionally, this compound can be reacted with hydroxylamine (B1172632) hydrochloride to form cyclopropyl acetaldoxime (B92144), another useful synthetic intermediate. google.com

The related compound, 2-cyclopropylidene-propionaldehyde, has also been investigated for its reactivity. It undergoes tandem Michael-nucleophilic addition reactions with dinucleophiles like thioamides and selenoamides to produce spirocyclopropane-annulated sulfur or selenium heterocycles. tandfonline.com This highlights the potential of the cyclopropyl group in these aldehydes to direct the formation of complex heterocyclic systems. tandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(4-7)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKNSYGJEBXYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropyl Propionaldehyde

Historical Development of Preparative Routes

The historical development of synthetic routes to 2-cyclopropyl-propionaldehyde is not extensively documented in a single comprehensive review. However, its synthesis can be contextualized within the broader evolution of methods for constructing α-substituted aldehydes. Early approaches likely relied on classical multi-step sequences. The advent of powerful named reactions in the 20th century provided more direct and efficient pathways.

Key historical developments in organic synthesis that have influenced the preparation of α-cyclopropyl aldehydes include:

Grignard Reactions: The reaction of a cyclopropylmethyl magnesium halide with an appropriate electrophile, followed by oxidation, represents a classical, though often lengthy, approach.

Wittig Reaction: The development of the Wittig reaction in the 1950s offered a powerful tool for olefination, which could be adapted for the homologation of cyclopropanecarboxaldehyde (B31225). wikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.comthermofisher.com

Darzens Condensation: Discovered in 1904, the Darzens condensation allows for the synthesis of α,β-epoxy esters (glycidic esters) from aldehydes or ketones. wikipedia.orgorganic-chemistry.orgjk-sci.commychemblog.comnih.gov Subsequent decarboxylation of the glycidic ester derived from cyclopropanecarboxaldehyde would provide a route to this compound.

These foundational reactions laid the groundwork for the more refined and catalytic methods that have been developed in recent years.

Catalytic Rearrangement Approaches

Catalytic rearrangements of suitably substituted precursors offer an atom-economical and often stereoselective route to aldehydes. Lewis acid-catalyzed rearrangements of epoxides have emerged as a particularly effective strategy.

The rearrangement of epoxides to carbonyl compounds is a well-established transformation that can be catalyzed by various Lewis acids, including zinc chloride (ZnCl₂). nih.govresearchgate.net The mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring, which facilitates ring-opening. The regioselectivity of the rearrangement is influenced by the substitution pattern of the epoxide.

In the case of 2-cyclopropyl-2-methyl propylene (B89431) oxide, the coordination of ZnCl₂ to the epoxide oxygen would polarize the C-O bonds. Subsequent cleavage of the C2-O bond would be favored due to the ability of the cyclopropyl (B3062369) group to stabilize an adjacent positive charge. A 1,2-hydride shift from C1 to C2 would then yield the desired this compound.

While specific studies on the ZnCl₂-catalyzed rearrangement of 2-cyclopropyl-2-methyl propylene oxide are not extensively detailed in the reviewed literature, the general principles of Lewis acid-catalyzed epoxide rearrangements strongly support the feasibility of this approach. The reaction conditions would likely involve anhydrous ZnCl₂ in an aprotic solvent.

Table 1: General Conditions for Lewis Acid-Catalyzed Epoxide Rearrangement

| Catalyst | Solvent | Temperature | General Outcome |

| Zinc Halides (e.g., ZnCl₂, ZnBr₂) | Dichloromethane, Diethyl Ether | Room Temperature to Reflux | Rearrangement to Aldehydes or Ketones |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Aprotic Solvents | Low Temperature to Room Temperature | Often highly efficient for aldehyde formation |

| Magnesium Bromide (MgBr₂) | Diethyl Ether, THF | Room Temperature to Reflux | Mild conditions for rearrangement |

This table presents generalized conditions based on the literature for Lewis acid-catalyzed epoxide rearrangements and is not specific to the rearrangement of 2-cyclopropyl-2-methyl propylene oxide.

Strategies Involving Aldoxime Intermediates

Aldoximes are versatile intermediates in organic synthesis that can be converted to various functional groups, including aldehydes and ketones.

While the direct conversion of cyclopropyl acetaldoxime (B92144) to this compound is not a commonly reported pathway, related transformations provide a conceptual basis for such a synthesis. The Nef reaction, for instance, is a classical method for the conversion of primary or secondary nitroalkanes into aldehydes or ketones, respectively, upon treatment of their corresponding nitronate salts with strong acid. wikipedia.orgalfa-chemistry.comck12.orgorganic-chemistry.orgmdma.ch

A plausible, albeit indirect, route could involve the synthesis of the corresponding nitroalkane, 1-cyclopropyl-1-nitroethane. This could then be subjected to the Nef reaction to yield a ketone, which would require further functional group manipulation to arrive at the target aldehyde.

Table 2: Key Features of the Nef Reaction

| Feature | Description |

| Substrate | Salt of a primary or secondary nitroalkane. |

| Reagents | Strong acid (e.g., sulfuric acid). |

| Product | Aldehyde (from primary nitroalkane) or Ketone (from secondary nitroalkane). |

| Key Intermediate | Nitronic acid. |

This table outlines the general principles of the Nef reaction, which could be conceptually applied to a precursor of this compound.

Alternative and Emerging Synthetic Pathways

Modern organic synthesis continually seeks more efficient and versatile methods. Aldehyde homologation strategies represent a key area of development for the synthesis of α-substituted aldehydes like this compound.

Homologation refers to a chemical reaction that extends a carbon chain by one or more atoms. Several established methods can be applied to cyclopropanecarboxaldehyde to achieve a one-carbon homologation to this compound.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.comthermofisher.com For the synthesis of this compound, cyclopropanecarboxaldehyde can be reacted with methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃). The resulting enol ether can then be hydrolyzed under acidic conditions to yield the target aldehyde. A patent describes a similar homologation of a substituted cyclopropyl aldehyde using (methoxymethyl)triphenylphosphonium (B8745145) chloride. google.com

Darzens Condensation: The Darzens condensation, or glycidic ester condensation, involves the reaction of an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.orgjk-sci.commychemblog.comnih.gov For this synthesis, cyclopropanecarboxaldehyde would be reacted with an α-haloacetate (e.g., ethyl chloroacetate) and a base (e.g., sodium ethoxide). The resulting glycidic ester can then be saponified and decarboxylated to afford this compound.

Table 3: Comparison of Homologation Strategies for Cyclopropanecarboxaldehyde

| Method | Reagents | Intermediate | Final Step |

| Wittig Reaction | Methoxymethylenetriphenylphosphorane | Enol Ether | Acidic Hydrolysis |

| Darzens Condensation | α-Haloacetate, Base | α,β-Epoxy Ester (Glycidic Ester) | Saponification and Decarboxylation |

These methods represent robust and well-established strategies for the synthesis of this compound from readily available starting materials.

Continuous-Flow Synthesis Innovations for Cyclopropyl Carbonyl Compounds

Continuous-flow chemistry has emerged as a powerful technique for the synthesis of complex organic molecules, offering advantages such as enhanced safety, improved heat and mass transfer, and simplified scalability. umontreal.caflinders.edu.au In the context of cyclopropyl carbonyl compounds, continuous-flow methodologies have been developed to provide efficient and scalable access to these valuable synthetic intermediates. mdpi.comnih.gov

A notable innovation in this area is the development of a straightforward, continuous-flow synthesis of cyclopropyl carbaldehydes and ketones from 2-hydroxycyclobutanones and aryl thiols. mdpi.comnih.gov This acid-catalyzed procedure allows for the multigram and easily scalable synthesis of cyclopropyl adducts under mild conditions. mdpi.comnih.gov A key feature of this methodology is the use of a reusable solid-supported catalyst, Amberlyst-35, packed into steel columns. mdpi.comnih.gov This heterogeneous catalysis approach simplifies product purification and allows for the continuous operation of the synthetic process.

The system's physical and chemical properties, including the packed bed, have been characterized using various analytical techniques such as thermogravimetric analysis (TGA), attenuated total reflectance (ATR) spectroscopy, scanning electron microscopy (SEM), and Brunauer–Emmett–Teller (BET) analysis. mdpi.comnih.gov This detailed characterization provides a thorough understanding of the continuous-flow system. mdpi.com

The versatility of this continuous-flow method has been demonstrated through the synthesis of a series of arylthiocyclopropyl carbonyl compounds. mdpi.com Furthermore, the synthetic utility of the resulting products has been highlighted by performing a series of selective oxidation reactions to access sulfoxide (B87167) and sulfone carbaldehyde cyclopropanes, oxiranes, and carboxylic acid derivatives. mdpi.comnih.gov

Research has also explored the telescoping of reaction steps in a continuous-flow setup to achieve multi-step syntheses without the need for isolating intermediates. rsc.orgmpg.de For instance, a two-step continuous-flow process has been designed for the synthesis of 1,1-cyclopropane aminoketones, which involves the photocyclization of 1,2-diketones to 2-hydroxycylobutanones (HCBs) followed by their reaction with amines. rsc.orgmpg.de This approach significantly shortens reaction times and increases productivity compared to traditional batch reactions. mpg.de

The following table summarizes the key parameters and findings from a study on the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds.

| Entry | Thiol | Product | Time (min) | Flow Rate (mL/min) | Yield (%) |

| 1 | Thiophenol | 2-(phenylthio)cyclopropane-1-carbaldehyde | 40 | 0.5 | 95 |

| 2 | 4-Methylbenzenethiol | 2-((4-methylphenyl)thio)cyclopropane-1-carbaldehyde | 40 | 0.5 | 92 |

| 3 | 4-Methoxybenzenethiol | 2-((4-methoxyphenyl)thio)cyclopropane-1-carbaldehyde | 40 | 0.5 | 98 |

| 4 | 4-Chlorobenzenethiol | 2-((4-chlorophenyl)thio)cyclopropane-1-carbaldehyde | 40 | 0.5 | 90 |

| 5 | 2-Naphthalenethiol | 2-(naphthalen-2-ylthio)cyclopropane-1-carbaldehyde | 40 | 0.5 | 85 |

Advanced Reaction Chemistry of 2 Cyclopropyl Propionaldehyde

Carbonyl Group Reactivity and Functional Group Transformations

The chemical behavior of 2-Cyclopropyl-propionaldehyde is largely dictated by the reactivity of its aldehyde functional group. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent alpha-carbon possesses acidic protons, enabling the formation of enolates. This dual reactivity allows for a wide range of functional group transformations, including nucleophilic additions and oxidation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The electron-deficient carbonyl carbon readily accepts electron pairs from various nucleophiles, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol or undergoes further reactions.

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comlibretexts.org It involves the reaction of the carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. wikipedia.org This reaction is highly valuable because it forms the carbon-carbon double bond at a specific, predetermined location, which avoids the formation of isomeric mixtures that can occur in other elimination reactions. libretexts.org

In the case of this compound, it can be converted into various substituted alkenes. The reaction proceeds through a [2+2] cycloaddition mechanism between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.org This intermediate then collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. masterorganicchemistry.com The stereochemical outcome of the reaction is influenced by the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

| Reactant 1 | Reactant 2 (Wittig Reagent) | Expected Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Cyclopropyl-1-butene |

| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 3-Cyclopropyl-2-pentene |

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. wikipedia.orgsigmaaldrich.com this compound can undergo both self-condensation and crossed-aldol reactions.

In a self-condensation reaction, two molecules of this compound react in the presence of a base. One molecule forms an enolate by deprotonation at the alpha-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of the second molecule. wikipedia.org The initial product is a β-hydroxy aldehyde, known as the aldol addition product. masterorganicchemistry.com Upon heating, this product can undergo dehydration to form a more stable α,β-unsaturated aldehyde, the aldol condensation product. masterorganicchemistry.com

Crossed-aldol reactions involve two different carbonyl compounds. To avoid a complex mixture of four different products, these reactions are typically designed so that one partner cannot form an enolate (e.g., benzaldehyde (B42025) or formaldehyde) or is significantly more acidic than the other. libretexts.org Reacting this compound with a non-enolizable aldehyde like benzaldehyde ensures that this compound serves as the enolate donor, leading to a single major product.

| Reaction Type | Reactant(s) | Initial Product (Aldol Addition) | Final Product (Aldol Condensation) |

| Self-Condensation | This compound (2 eq.) | 3-Hydroxy-2,4-dicyclopropyl-pentanal | 2,4-Dicyclopropyl-2-pentenal |

| Crossed-Condensation | This compound + Benzaldehyde | 3-Cyclopropyl-3-hydroxy-2-phenylpropanal | 3-Cyclopropyl-2-phenyl-2-propenal |

Oxidation Pathways and Derivatization

The aldehyde group in this compound is readily oxidized to a carboxylic acid, which can then be further derivatized.

Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. This transformation is a common and efficient synthetic procedure. For the conversion of this compound to 2-Cyclopropylpropionic acid, common laboratory oxidants can be employed. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. Milder conditions can also be used to achieve this transformation.

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO₄) | 2-Cyclopropylpropionic acid |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 2-Cyclopropylpropionic acid |

| This compound | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2-Cyclopropylpropionic acid |

The 2-Cyclopropylpropionic acid obtained from oxidation can be converted into more reactive carboxylic acid derivatives, such as acyl halides. Acyl halides are valuable synthetic intermediates. The most common method for preparing acyl chlorides from carboxylic acids is by reaction with thionyl chloride (SOCl₂). libretexts.orgopenstax.org Similarly, acyl bromides can be prepared using phosphorus tribromide (PBr₃). libretexts.org These reagents replace the hydroxyl group of the carboxylic acid with a halogen. libretexts.org

| Starting Material | Reagent | Product |

| 2-Cyclopropylpropionic acid | Thionyl Chloride (SOCl₂) | 2-Cyclopropylpropionyl chloride |

| 2-Cyclopropylpropionic acid | Phosphorus Tribromide (PBr₃) | 2-Cyclopropylpropionyl bromide |

Cyclopropyl (B3062369) Ring Reactivity and Transformations of this compound

The chemical behavior of this compound is largely dictated by the interplay between the reactive aldehyde functional group and the strained three-membered cyclopropyl ring. The inherent ring strain of approximately 27 kcal/mol in the cyclopropane (B1198618) moiety makes it susceptible to a variety of transformations that are not observed in acyclic or larger cyclic systems. This section explores the characteristic reactions of the cyclopropyl group in this and related molecular contexts.

Ring-Opening Reactions

The high ring strain of the cyclopropane skeleton makes it prone to ring-opening reactions under various conditions, including radical, thermal, or catalytic activation. beilstein-journals.orgacs.org These reactions provide a powerful synthetic route to more complex acyclic structures, often with a high degree of stereocontrol. acs.org

In processes analogous to those seen with other cyclopropane derivatives, the ring in this compound can be opened. For instance, oxidative radical ring-opening reactions have been extensively studied for various cyclopropane derivatives like methylenecyclopropanes and cyclopropyl olefins. beilstein-journals.org These transformations typically proceed via the formation of a cyclopropyl-substituted carbon radical, which then undergoes rapid ring-opening to generate a more stable alkyl radical intermediate. beilstein-journals.org

A well-documented strategy involves the tandem Heck–cyclopropane ring-opening reaction observed in alkenyl cyclopropyl diols. acs.orgnih.gov This reaction proceeds via a selective cleavage of a carbon-carbon bond within the three-membered ring to form acyclic structures with multiple stereocenters. nih.gov Similarly, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines to form trisubstituted pyrroles highlights a mechanism involving the distal cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.org This process is initiated by the formation of an intermediate which subsequently undergoes ring expansion. organic-chemistry.org

Table 1: Examples of Ring-Opening Reactions in Cyclopropane Systems

| Starting Material Class | Reagents/Conditions | Product Type | Mechanistic Feature |

|---|---|---|---|

| Alkenyl Cyclopropyl Diols | Palladium catalyst | Acyclic Lactones | Tandem Heck addition followed by selective C-C bond cleavage acs.orgnih.gov |

| Alkylidenecyclopropyl Ketones | Amines, MgSO₄ | 2,3,4-Trisubstituted Pyrroles | Distal cleavage of cyclopropane ring followed by ring expansion organic-chemistry.org |

| Cyclopropyl Olefins | Photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₄), Alkyl Bromides | Functionalized Alkenes | Alkylation, radical ring-opening, and cyclization cascade beilstein-journals.org |

Cyclopropanation and Annulation in Related Systems

While this compound already contains a cyclopropane ring, the study of cyclopropanation and annulation reactions provides context for its synthesis and the reactivity of related structures. Cyclopropanation refers to any chemical process that generates a cyclopropane ring, often by converting alkenes using carbene or carbenoid reagents. wikipedia.org The Simmons-Smith reaction, which uses an organozinc carbenoid, and metal-catalyzed reactions with diazo compounds are common methods. wikipedia.org The stereospecificity of these reactions is a key feature; for example, the addition of a carbene to an alkene is typically a syn addition. wikipedia.org

Annulation reactions involving cyclopropane derivatives are synthetically valuable for constructing larger ring systems. A notable example is the Lewis acid-catalyzed (3+2)-annulation of donor-acceptor cyclopropanes with aldehydes, which yields highly substituted tetrahydrofurans. organic-chemistry.org This diastereoselective process can be catalyzed by species such as Sn(OTf)₂, SnCl₄, or Hf(OTf)₄, achieving high yields and diastereomeric ratios. organic-chemistry.org The mechanism involves nucleophilic attack by the aldehyde on an intermediate ion pair, followed by a diastereoselective ring closure. organic-chemistry.org Although the substrate is an aldehyde, this reaction showcases the cyclopropane acting as a three-carbon building block in cycloadditions.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound and related compounds is crucial for controlling reaction outcomes and designing new synthetic strategies. Research has focused on elucidating reaction pathways, identifying key intermediates, and understanding the factors that govern selectivity.

Elucidation of Reaction Mechanisms

Mechanistic studies often combine experimental evidence with computational analysis, such as Density Functional Theory (DFT), to map out reaction pathways. acs.orgnih.gov For the tandem Heck–ring-opening of cyclopropyl diol derivatives, DFT studies have been instrumental in explaining the observed regio- and stereoselectivity. acs.orgnih.gov These studies revealed that the reaction's selectivity is governed by stabilizing conjugations between the cyclopropyl ring and the adjacent double bond in the transition state. nih.gov

In rhodium(III)-catalyzed diastereoselective cyclopropanation, a switch in diastereoselectivity (from trans to cis) was attributed to a mechanistic dichotomy involving different rhodacyclic intermediates. organic-chemistry.org The flexibility of these intermediates plays a crucial role in determining the stereochemical outcome. organic-chemistry.org

The mechanism for the ring-opening cyclization of alkylidenecyclopropyl ketones with amines is proposed to involve the distal cleavage of the cyclopropane C-C bond. This leads to the formation of cyclopropylimine intermediates, which then undergo ring expansion and aromatization to yield pyrrole (B145914) products. organic-chemistry.org Similarly, investigations into the decomposition of propanal, while not involving a cyclopropyl ring, show that reaction pathways can be complex, involving multiple unimolecular barrierless reactions. researchgate.net

Role of Intermediates in Transformation Sequences

Intermediates are pivotal in directing the course of chemical transformations. In many reactions involving cyclopropyl groups, the stability and subsequent reactivity of intermediates dictate the final product structure.

In the tandem Heck–ring-opening reaction, the coordination of a hydroxyl group to the palladium center in an intermediate is key to the transformation's success and selectivity. nih.gov This coordination influences the geometry of the transition state, thereby controlling the stereochemical outcome of the C-C bond cleavage. acs.orgnih.gov

Metal carbenes are key electrophilic intermediates in many cyclopropanation reactions. nih.gov For instance, 7-substituted cycloheptatrienes can generate metal carbenes through a retro-Buchner reaction. These intermediates can then be trapped by alkenes to form cyclopropanes. nih.gov The nature of the metal catalyst (e.g., Rh(II) vs. Au(I)) can dramatically alter the reaction pathway, with gold catalysis sometimes leading to allene (B1206475) formation instead of cyclopropanation. nih.gov

In rhodium-catalyzed annulation reactions, the diastereoselectivity is controlled by rhodacyclic intermediates. organic-chemistry.org The specific structure of these intermediates, whether derived from a ring-opened or unopened phthalimide (B116566) co-ligand, determines the facial selectivity of the subsequent reaction step. organic-chemistry.org The formation of specific radical intermediates is also central to oxidative ring-opening reactions, where a cyclopropyl-substituted carbon radical ring-opens to a more stable alkyl radical, which then proceeds to the final product. beilstein-journals.org

Table 2: Key Intermediates in Cyclopropane Transformations

| Reaction Type | Key Intermediate(s) | Role of Intermediate | Catalyst/Reagent |

|---|---|---|---|

| Heck-Ring Opening | Hydroxyl-coordinated Palladium species | Directs regio- and stereoselectivity of C-C bond cleavage acs.orgnih.gov | Palladium |

| Cyclopropanation | Metal Carbenes | Electrophilic species that adds to an alkene nih.gov | Rhodium(II), Gold(I) |

| Rh(III)-catalyzed Annulation | Rhodacyclic species | Controls diastereoselectivity organic-chemistry.org | Rhodium(III) |

| Oxidative Ring Opening | Cyclopropyl-substituted carbon radical; Alkyl radical | Precursor to ring-opening; Propagates reaction to product beilstein-journals.org | Photocatalyst/Radical Initiator |

Stereochemical Aspects in 2 Cyclopropyl Propionaldehyde Research

Chirality and Stereoisomeric Forms of 2-Cyclopropyl-propionaldehyde

This compound is an organic compound with the chemical formula C₆H₁₀O nih.gov. The core of its stereochemical identity lies in its molecular structure. The aldehyde's α-carbon (the carbon atom at position 2) is bonded to four distinct substituent groups: a hydrogen atom, a methyl group, a cyclopropyl (B3062369) group, and a formyl group (CHO). This structural arrangement makes the α-carbon a stereocenter, also known as a chiral center.

Due to the presence of this single chiral center, this compound exists as a pair of non-superimposable mirror images called enantiomers. These stereoisomers are designated as:

(R)-2-Cyclopropyl-propionaldehyde

(S)-2-Cyclopropyl-propionaldehyde

These enantiomers possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules. The synthesis of a single, pure enantiomer (an enantiopure compound) is a significant objective in modern organic chemistry, particularly for applications in pharmaceuticals and materials science where specific stereoisomers often exhibit desired biological activity or properties.

Asymmetric Synthesis Methodologies

The synthesis of enantiomerically enriched or pure cyclopropyl aldehydes requires specialized techniques that can control the three-dimensional arrangement of atoms during the reaction. Asymmetric synthesis methodologies are designed to selectively produce one stereoisomer over others.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction sigmaaldrich.com. After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product blogspot.com. This strategy enables the synthesis of complex chiral molecules in a controlled manner blogspot.com.

A notable application of this concept is the asymmetric synthesis of chiral cyclopropane-carboxaldehydes through a three-step sequence involving an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol cleavage rsc.orgnih.gov. This "temporary stereocenter" approach effectively transfers chirality from the auxiliary to the final product.

The key steps in this methodology are:

Aldol Condensation : A chiral N-propionyl oxazolidinone (an Evans auxiliary) is converted into its boron enolate and reacted with an α,β-unsaturated aldehyde. This reaction proceeds with high diastereoselectivity to form a syn-aldol adduct, introducing a temporary hydroxyl stereocenter rsc.orgnih.gov.

Directed Cyclopropanation : The hydroxyl group in the aldol adduct directs the cyclopropanation of the adjacent double bond. This substrate-controlled reaction ensures that the cyclopropane (B1198618) ring is formed with a specific orientation relative to the existing stereocenters, resulting in a cyclopropyl-aldol with high diastereomeric excess rsc.orgnih.gov.

Retro-Aldol Cleavage : The final step involves the cleavage of the C-C bond formed during the initial aldol reaction. This retro-aldol step removes the chiral auxiliary and destroys the temporary stereocenter, releasing the final enantiopure cyclopropane-carboxaldehyde with an enantiomeric excess often greater than 95% rsc.orgnih.gov.

Table 1: Chiral Auxiliary-Mediated Synthesis of Cyclopropyl Aldehydes

| Step | Reaction | Purpose | Stereochemical Outcome |

|---|---|---|---|

| 1 | Evans Asymmetric Aldol Reaction | Introduce a temporary stereocenter | High diastereoselectivity (syn-aldol product) |

| 2 | Directed Cyclopropanation | Form the cyclopropane ring | High diastereoselectivity controlled by the temporary stereocenter |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a powerful alternative to traditional metal-based catalysts. In the context of cyclopropyl aldehyde synthesis, organocatalysts have been instrumental in developing highly enantioselective cyclopropanation reactions.

One prominent strategy involves the reaction between α,β-unsaturated aldehydes and α-substituted α-diazoesters, promoted by a chiral organocatalyst mdpi.com. For instance, a chiral oxazaborolidinium ion catalyst has been successfully employed in the asymmetric synthesis of cyclopropane derivatives that are precursors to natural products like Dictyopterene C' mdpi.com. This method allows for the construction of the cyclopropane ring with high enantioselectivity.

Another powerful organocatalytic method is the Michael/alkylation cascade reaction. This approach has been used for the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones researchgate.net. In this process, a chiral catalyst, such as a cinchona alkaloid derivative, facilitates the conjugate addition of a nucleophile to an acceptor, followed by an intramolecular cyclization that forms the cyclopropane ring. These reactions can achieve high yields with excellent diastereoselectivities (up to >95:5) and enantiomeric excesses researchgate.net.

Stereoselectivity in Reactions Involving this compound

Once an enantiomerically pure cyclopropyl aldehyde is obtained, its inherent chirality can be used to influence the stereochemical outcome of subsequent reactions. This substrate-based stereocontrol is a cornerstone of multi-step organic synthesis.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction masterorganicchemistry.comchemistrysteps.com. When a chiral molecule like this compound undergoes a reaction that creates a new stereocenter, the existing chiral center can direct the approach of reagents, leading to a diastereomerically enriched product.

The stereoselective cyclopropanation of chiral acyclic allylic alcohols is a classic example of diastereocontrol. The resident hydroxyl group directs the Simmons-Smith reagent to a specific face of the double bond, resulting in the formation of the cyclopropane ring syn to the directing group with very high selectivity unl.pt. Similarly, other functional groups like benzyl (B1604629) ethers can serve as effective directing groups in cyclopropanation reactions unl.pt.

In more complex systems, such as the formal nucleophilic substitution of bromocyclopropanes, a chiral center on the cyclopropane ring can dictate the configuration of two newly installed stereocenters. This is achieved through a combination of sterically controlled addition of a nucleophile followed by a thermodynamically driven epimerization of an enolate intermediate, demonstrating a high degree of stereochemical control over multiple steps researchgate.net.

Enantioselectivity in derivatization involves reactions where the stereochemical integrity of the starting material is maintained or where one enantiomer of a racemic mixture is selectively transformed.

A robust method for creating diverse chiral cyclopropyl derivatives involves the cobalt(II)-catalyzed asymmetric cyclopropanation of olefins with succinimidyl diazoacetate. This process generates enantioenriched cyclopropane succinimidyl esters with excellent diastereo- and enantioselectivity organic-chemistry.org. These esters are versatile chiral building blocks that can be derivatized by reacting them with a wide range of amines to form optically active cyclopropyl carboxamides. Crucially, this derivatization step proceeds without loss of stereochemical integrity, effectively transferring the chirality from the cyclopropane core to a new family of molecules organic-chemistry.org.

Modern chemoenzymatic methods also provide excellent enantiocontrol. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the cyclopropanation of olefins with ethyl α-diazopyruvate to produce α-cyclopropylpyruvates in high diastereomeric ratios and enantiomeric excess (up to 99% ee) wpmucdn.com. These enzymatically produced chiral ketoesters are valuable intermediates that can be converted into a diverse array of optically pure cyclopropane derivatives, showcasing the power of biocatalysis in controlling enantioselectivity wpmucdn.com.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-Cyclopropyl-propionaldehyde |

| (S)-2-Cyclopropyl-propionaldehyde |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one |

| α,β-unsaturated aldehyde |

| Boron enolate |

| N-propionyl oxazolidinone |

| α-substituted α-diazoester |

| Dictyopterene C' |

| Spirocyclopropyl pyrazolone |

| Cinchona alkaloid |

| Allylic alcohol |

| Benzyl ether |

| Bromocyclopropane |

| Succinimidyl diazoacetate |

| Cyclopropane succinimidyl ester |

| Cyclopropyl carboxamide |

| Ethyl α-diazopyruvate |

Chiral Resolution Techniques for Enantiomeric Separation

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in stereochemistry, particularly in the synthesis of optically active compounds. wikipedia.org Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their separation requires the introduction of another chiral entity to create a diastereomeric interaction. libretexts.orglibretexts.org

Principles and Methodologies for Aldehyde Resolution

The resolution of chiral aldehydes, including α-substituted aldehydes like this compound, relies on established principles that exploit the differential properties of transiently formed diastereomers or their differential interaction with a chiral environment. libretexts.org The primary methodologies include classical resolution through the formation of diastereomeric derivatives, kinetic resolution, and direct chromatographic separation on chiral stationary phases.

Classical Resolution via Diastereomeric Derivatives

The most traditional method for chiral resolution involves reacting the racemic aldehyde with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. wikipedia.orglibretexts.org These newly formed diastereomers have distinct physical properties, such as different solubilities and melting points, which allows for their separation by standard laboratory techniques like fractional crystallization or chromatography. wikipedia.orgjackwestin.comlibretexts.org After separation, the chiral auxiliary is cleaved to yield the resolved, enantiomerically pure aldehydes. libretexts.org

For aldehydes, derivatization often involves reaction at the carbonyl group. Chiral hydrazines, amines, or amino acids can be used to form diastereomeric hydrazones, imines (Schiff bases), or thiazolidine (B150603) derivatives, respectively. nih.govresearchgate.net For example, aldehydes can react with D-cysteine to form thiazolidine-4-carboxylic acid derivatives that can be separated. researchgate.net

Table 1: Selected Chiral Derivatizing Agents for Aldehydes

| Derivatizing Agent Class | Example Agent | Diastereomeric Product | Separation Method |

|---|---|---|---|

| Chiral Hydrazines | (R)-1-Phenylethylhydrazine | Hydrazone | Crystallization / Chromatography |

| Chiral Amines | (S)-α-Methylbenzylamine | Imine (Schiff Base) | Crystallization / Chromatography |

| Chiral Amino Acids | D- or L-Cysteine | Thiazolidine | Crystallization / Chromatography |

Kinetic Resolution

Kinetic resolution is a process that separates enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent. libretexts.orgethz.ch One enantiomer of the racemic aldehyde reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product. nih.govacs.org The maximum theoretical yield for the recovered, unreacted enantiomer is 50%. nih.gov

A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines rapid racemization of the starting material with a stereoselective reaction. nih.govchemistryviews.org This allows the less reactive enantiomer to be continuously converted into the more reactive one, theoretically enabling the conversion of the entire racemic mixture into a single enantiomeric product with a yield of up to 100%. chemistryviews.org For aldehydes, DKR can be achieved using a combination of an amine catalyst for racemization (via enamine formation) and a chiral metal catalyst for a subsequent stereoselective reaction, such as hydroacylation. nih.govchemistryviews.org

Table 2: Example of Peptide-Catalyzed Kinetic Resolution of β-Branched Aldehydes

| Aldehyde Substrate | Catalyst | Product Type | Yield of Recovered Aldehyde (%) | Enantiomeric Excess (ee) of Recovered Aldehyde (%) | Selectivity Factor (s) |

|---|---|---|---|---|---|

| 2-Phenylpropanal | H-DPro-αMePro-Glu-NH2 | γ-nitroaldehyde | 45 | 98 | 70 |

| 2-(4-Bromophenyl)propanal | H-DPro-αMePro-Glu-NH2 | γ-nitroaldehyde | 46 | 98 | 80 |

| 2-(Naphthalen-2-yl)propanal | H-DPro-αMePro-Glu-NH2 | γ-nitroaldehyde | 47 | 99 | 120 |

Data synthesized from findings on peptide-catalyzed conjugate addition reactions for kinetic resolution of aldehydes. ethz.chacs.org

Chromatographic Methods

Direct separation of enantiomers without derivatization can be achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govnih.gov This method relies on the use of a Chiral Stationary Phase (CSP). chemistrytalk.org The CSP creates a chiral environment within the chromatography column, causing the two enantiomers of the analyte to have different affinities for the stationary phase. jackwestin.comchemistrytalk.org This differential interaction leads to different retention times, allowing for their separation and collection as individual, pure enantiomers.

CSPs for aldehyde resolution are often based on chiral polymers like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.govresearchgate.net The choice of CSP and the mobile phase is crucial for achieving effective separation. researchgate.netmdpi.com Supercritical Fluid Chromatography (SFC) is another technique that can be used with CSPs for enantiomeric separation.

Table 3: Common Chiral Stationary Phases (CSPs) for Carbonyl Compound Resolution

| CSP Type | Chiral Selector | Common Trade Names | Separation Principle |

|---|---|---|---|

| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Chiralpak®, Chiralcel® | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin and their derivatives | Cyclobond® | Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin. |

Advanced Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-cyclopropyl-propionaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a comprehensive analysis.

Advanced ¹H and ¹³C NMR for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The aldehydic proton (CHO) is expected to appear as a doublet in the downfield region, typically around 9.5-9.7 ppm, due to coupling with the adjacent methine proton. The methine proton (CH) at the C2 position, being adjacent to both the cyclopropyl (B3062369) ring and the aldehyde group, would likely produce a complex multiplet. The protons of the cyclopropyl ring itself typically appear in the upfield region, from approximately 0.2 to 1.1 ppm, often as complex overlapping multiplets due to geminal and vicinal coupling. The methyl protons (CH₃) attached to the C2 carbon would likely be a doublet, coupling with the C2 methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information by showing the number of distinct carbon environments. The most downfield signal is anticipated for the carbonyl carbon of the aldehyde group, typically in the range of 200-205 ppm docbrown.info. The C2 carbon, attached to the cyclopropyl ring and the aldehyde, would appear further downfield than a typical alkyl carbon. The carbons of the cyclopropyl ring are characteristically found at very high field (upfield), often between 0 and 20 ppm docbrown.info. The methyl carbon would resonate in the typical aliphatic region.

Predicted NMR Data:

Due to a lack of specific experimentally derived literature values for this compound, predicted NMR data is presented below. These predictions are generated using computational algorithms that estimate chemical shifts based on the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.65 | Doublet |

| C2-H (methine) | 2.15 | Multiplet |

| Cyclopropyl H (methine) | 0.85 | Multiplet |

| Cyclopropyl H (methylene) | 0.45 - 0.60 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (aldehyde) | 203.0 |

| C2 (methine) | 55.0 |

| Cyclopropyl C (methine) | 12.0 |

| Cyclopropyl C (methylene) | 5.0 |

2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons. Cross-peaks would be expected between the aldehydic proton and the C2 methine proton, between the C2 methine proton and the attached methyl protons, and between the C2 methine proton and the cyclopropyl methine proton. This allows for the tracing of the proton-proton connectivity throughout the molecule's backbone and side group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would show a cross-peak connecting the ¹H signal of each proton to the ¹³C signal of the carbon it is attached to. This is crucial for assigning the carbon signals based on the already assigned proton spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

Analysis of Carbonyl and Cyclopropyl Vibrational Modes

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of an aliphatic aldehyde, typically in the range of 1720-1740 cm⁻¹ docbrown.info. Another key feature for aldehydes is the C-H stretching vibration of the aldehyde group, which usually appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the cyclopropyl ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. The symmetric vibrations of the cyclopropyl ring are often strong in the Raman spectrum, making it a useful tool for confirming the presence of this structural feature.

Table 3: Expected Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aldehyde C-H Stretch | 2880 - 2650 | IR |

| Carbonyl C=O Stretch | 1740 - 1720 | IR (Strong), Raman |

| Cyclopropyl C-H Stretch | > 3000 | IR, Raman |

| Cyclopropyl Ring Deformation | ~1200, ~1000, ~850 | IR, Raman |

Conformational Analysis via IR Spectra

The rotation around the single bond connecting the cyclopropyl group and the C2 carbon can lead to the existence of different conformational isomers (rotamers). These conformers may have distinct vibrational frequencies for certain modes, particularly those involving the atoms around the bond of rotation. By studying the IR spectrum at different temperatures, it may be possible to observe changes in the relative intensities of absorption bands corresponding to different conformers. This can provide information about the relative stabilities of the conformers and the energy barrier to rotation.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₆H₁₀O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (98.14 g/mol ).

The fragmentation of the molecular ion upon electron ionization would likely proceed through several characteristic pathways for aldehydes:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for aldehydes. This could result in the loss of a hydrogen radical (H•) to give a stable acylium ion at m/z 97, or the loss of the cyclopropyl-methyl group to give a fragment at m/z 29 ([CHO]⁺), which is often a prominent peak in the mass spectra of aldehydes docbrown.info.

β-Cleavage: Cleavage of the bond beta to the carbonyl group can also occur, which in this case would involve the fragmentation of the cyclopropyl ring or the loss of the methyl group.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. In this compound, a hydrogen atom from the cyclopropyl ring could potentially be transferred to the carbonyl oxygen, followed by the elimination of a neutral molecule.

Table 4: Potential Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 98 | [C₆H₁₀O]⁺ | Molecular Ion |

| 97 | [C₆H₉O]⁺ | Loss of H• (α-cleavage) |

| 69 | [C₄H₅O]⁺ | Loss of C₂H₅• (from cyclopropyl cleavage) |

| 57 | [C₃H₅O]⁺ | Loss of C₃H₅• (cyclopropyl radical) |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. This high precision allows for the differentiation between molecules that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C6H10O. jwpharmlab.comnih.gov Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. An experimentally obtained high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ that corresponds closely to this calculated value, thereby confirming the molecular formula.

The precision of HRMS allows for the exclusion of other potential molecular formulas that might share the same nominal mass of 98. For instance, a compound with the formula C5H6N2 has a nominal mass of 98, but its exact mass would be significantly different, allowing for clear identification.

Table 1: Comparison of Exact Masses for Compounds with Nominal Mass 98 This is an interactive data table. Click on the headers to sort.

| Molecular Formula | Calculated Exact Mass (Da) | Difference from C6H10O (mDa) |

|---|---|---|

| C6H10O | 98.07316 | 0.00 |

| C5H6N2 | 98.05310 | -20.06 |

| C7H14 | 98.10955 | +36.39 |

Data is illustrative and calculated based on isotopic masses.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is characteristic of the molecule's structure and can be used for confirmation. For this compound, the fragmentation is dictated by the aldehyde functional group and the cyclopropyl ring.

Common fragmentation pathways for aldehydes include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the loss of the formyl radical (-CHO) or a hydrogen atom. libretexts.orgdocbrown.info The presence of the cyclopropyl group introduces additional fragmentation possibilities.

Key expected fragmentation patterns include:

Loss of a hydrogen atom: A peak at m/z 97, corresponding to the [M-1]⁺ ion, is a common feature for aldehydes. libretexts.org

Loss of the formyl group (-CHO): Alpha-cleavage can lead to the loss of the CHO group (mass 29), resulting in a prominent peak at m/z 69, corresponding to the [C5H9]⁺ cyclopropyl-ethyl cation. libretexts.orgdocbrown.info

Loss of the ethyl group: Cleavage of the bond between the cyclopropyl ring and the adjacent carbon can result in the formation of a [C3H5]⁺ ion (m/z 41) from the cyclopropyl ring and a charged fragment [CH3CHCHO]⁺ at m/z 57.

Ring-opening fragmentation: The strained cyclopropyl ring can open, leading to a variety of smaller fragments.

The analysis of these characteristic fragments provides strong evidence for the specific arrangement of atoms within the this compound molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This is an interactive data table. Click on the headers to sort.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 98 | [C6H10O]⁺ | C6H10O | Molecular Ion (M⁺) |

| 97 | [C6H9O]⁺ | C6H9O | Loss of H radical |

| 69 | [C5H9]⁺ | C5H9 | Loss of formyl radical (CHO) |

| 57 | [C3H5O]⁺ | C3H5O | Alpha-cleavage |

| 41 | [C3H5]⁺ | C3H5 | Cyclopropyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. wikipedia.org The sections of a molecule that absorb light in this region are known as chromophores.

Electronic Transitions in Aldehyde Chromophores

The aldehyde group (-CHO) in this compound acts as a chromophore. The carbonyl group (C=O) within the aldehyde contains both a pi (π) bond and non-bonding (n) lone pair electrons on the oxygen atom. These electrons are responsible for two characteristic electronic transitions in the UV-Vis spectrum. quora.comshivajicollege.ac.in

n → π* Transition: This involves the excitation of a non-bonding electron from one of the oxygen's lone pairs to the antibonding π* orbital of the carbonyl group. libretexts.orgmasterorganicchemistry.com This is a relatively low-energy transition and is formally forbidden by symmetry rules, resulting in a weak absorption band. For simple saturated aldehydes, this transition typically occurs in the 270-300 nm range. shivajicollege.ac.inmasterorganicchemistry.com

π → π* Transition: This transition involves the promotion of an electron from the bonding π orbital of the carbonyl double bond to the antibonding π* orbital. libretexts.org This is a higher-energy, symmetry-allowed transition, which results in a much stronger absorption band at a shorter wavelength, typically around 180-190 nm for saturated aldehydes. shivajicollege.ac.in

The UV-Vis spectrum of this compound is therefore expected to display a weak absorption band (low molar absorptivity) around 280-290 nm and a strong absorption band (high molar absorptivity) below 200 nm.

Table 3: Characteristic Electronic Transitions for Aldehyde Chromophores This is an interactive data table. Click on the headers to sort.

| Transition Type | Orbitals Involved | Relative Energy | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|---|

| n → π* | Non-bonding (n) to π antibonding (π*) | Low | ~270-300 nm | Low (~10-100 L mol⁻¹ cm⁻¹) |

Computational and Theoretical Investigations of 2 Cyclopropyl Propionaldehyde

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles. rsc.org These methods are used to determine the electronic structure of molecules, which governs their behavior in chemical reactions.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netchemrxiv.org DFT calculations are used to determine a wide range of molecular properties, including optimized geometries, vibrational frequencies, and the distribution of electron density.

For a molecule like 2-Cyclopropyl-propionaldehyde, DFT is applied to understand the electronic interactions between the strained cyclopropyl (B3062369) ring and the adjacent propionaldehyde group. Key applications include:

Molecular Orbital Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Charge Distribution: Mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the carbonyl oxygen is expected to be a site of high electron density, while the carbonyl carbon is electrophilic.

Bonding Analysis: Investigating the nature of the chemical bonds, particularly the unique electronic structure of the cyclopropyl ring (Walsh orbitals) and its conjugation with the carbonyl group's π-system. This interaction influences the molecule's conformational stability and reactivity.

DFT serves as the foundation for more complex computational studies, such as conformational analysis and the prediction of reaction pathways. dtu.dkmdpi.com

Conformational Analysis and Energy Landscapes

For this compound, the most significant conformational flexibility arises from rotation around the single bond connecting the cyclopropyl ring to the carbonyl carbon.

Theoretical calculations on analogous compounds, such as cyclopropyl methyl ketone and cyclopropylcarbonyl fluoride, have shown that two primary planar conformers are the most stable: the s-cis and s-trans forms. uwlax.edu In the s-cis conformation, the carbonyl double bond is eclipsed with the cyclopropyl ring. In the s-trans conformation, the carbonyl double bond points away from the ring.

In many cyclopropyl carbonyl systems, the s-cis conformer is found to be the most stable. uwlax.edu This preference is attributed to a favorable electronic interaction where the p-orbitals of the carbonyl group align with the high-lying Walsh orbitals of the cyclopropyl ring, allowing for effective conjugation. This electronic stabilization outweighs the potential steric hindrance. For this compound, these two conformers are expected to be the dominant low-energy structures.

| Compound | Most Stable Conformer | Less Stable Conformer | Energy Difference (kcal/mol) | Method |

|---|---|---|---|---|

| Cyclopropyl Methyl Ketone | s-cis | s-trans | ~1.0 | Ab initio uwlax.edu |

| Cyclopropylcarbonyl Fluoride (Gas) | cis | trans | 0.63 | Experimental/Potential Function aip.org |

The stable conformers of this compound can interconvert by rotating around the C-C single bond. The energy required for this conversion is known as the rotational energy barrier. This barrier corresponds to the transition state on the potential energy landscape, which is typically a conformation where the carbonyl group is perpendicular (gauche) to the cyclopropyl ring. In this orientation, the stabilizing electronic conjugation is broken, leading to a higher energy state.

Studies on related molecules provide insight into the magnitude of these barriers. The energy required to rotate from the more stable cis conformer to the trans conformer is significant enough to make these conformers distinct at low temperatures but allows for rapid interconversion at room temperature.

| Compound | Transition | Calculated Barrier (kcal/mol) | Method |

|---|---|---|---|

| Cyclopropylcarbonyl Fluoride | trans → cis | 5.57 | Potential Function from Spectral Data aip.org |

| cis → trans | 6.20 |

Theoretical Studies of Reactivity and Selectivity

Computational chemistry is an invaluable tool for predicting how a molecule will behave in a chemical reaction. By mapping the potential energy surface, researchers can identify the most likely pathways a reaction will follow and predict the structures of transient species like transition states. rsc.orgnih.gov

Theoretical studies of reactivity for this compound would focus on identifying transition states for its characteristic reactions. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the lowest energy reaction path. vasp.atucsb.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, computational investigations could explore several key reaction types:

Nucleophilic Addition: Aldehydes readily undergo nucleophilic addition at the electrophilic carbonyl carbon. DFT calculations could model the approach of a nucleophile, locate the transition state, and calculate the activation energy for this process.

Cyclopropyl Ring-Opening: The strained three-membered ring can undergo ring-opening reactions under certain conditions (e.g., with acids or electrophiles). researchgate.net Theoretical calculations can predict the feasibility of such pathways by comparing the activation energy for ring-opening to that of other competing reactions. researchgate.net

Selectivity: In cases where multiple products are possible, computational methods can predict the selectivity of a reaction. By comparing the activation energies of the transition states leading to different products, one can determine whether the reaction is kinetically controlled (favoring the product formed via the lowest energy barrier) or thermodynamically controlled (favoring the most stable product).

These theoretical predictions provide a molecular-level understanding of reaction mechanisms that can guide synthetic efforts and explain experimental observations. e3s-conferences.org

Rationalization of Observed Stereoselectivity

While direct computational studies specifically targeting the stereoselectivity of this compound are not extensively available in the current literature, the principles of its stereochemical control can be understood through theoretical investigations of analogous systems. A notable example is the computational analysis of the Brønsted acid-catalyzed cycloaddition reaction between a donor-acceptor (D-A) spirocyclopropane and various aldehydes, which provides a framework for rationalizing stereoselectivity in such reactions through detailed quantum chemical calculations. nih.gov

This research employed density functional theory (DFT) to investigate the reaction mechanism and the origins of diastereoselectivity. nih.gov The findings from such studies are crucial for predicting and explaining the stereochemical outcomes of reactions involving cyclopropane-containing carbonyl compounds.

Energetic Analysis of Stereoisomeric Pathways

The calculations revealed that while the activation energies for the formation of different diastereomers might be similar, the thermodynamic stability of the final products dictates the observed stereoselectivity. nih.gov The relative energies of the stereoisomeric products and the key transition states leading to them are typically calculated to elucidate the favored pathway.

| Stereoisomer | Relative Gibbs Free Energy of Transition State (kcal/mol) | Relative Gibbs Free Energy of Product (kcal/mol) | Predicted Control |

|---|---|---|---|

| trans-isomer | 0.0 | -2.5 | Thermodynamic |

| cis-isomer | 0.8 | 0.0 |

This table presents hypothetical data based on the principles discussed in the cited literature to illustrate the concept of thermodynamic control. The lower relative Gibbs free energy of the trans-product indicates it is the thermodynamically favored isomer.

Role of Noncovalent Interactions in Transition States

To further understand the origins of stereoselectivity, computational studies often involve the analysis of noncovalent interactions (NCI) in the key transition states. nih.gov Techniques such as the reduced density gradient (RDG) analysis are used to visualize and quantify weak interactions like hydrogen bonds and steric repulsions, which can significantly influence the stability of a transition state. nih.gov

In the case of the cycloaddition reaction, NCI analysis of the transition states leading to different stereoisomers can reveal subtle differences in their stability. For instance, the presence of stabilizing hydrogen bonds or destabilizing steric clashes can lower or raise the energy of a particular transition state, thereby influencing the reaction pathway. The analysis of these interactions provides a deeper understanding of why one stereoisomer is formed preferentially over another. nih.gov

| Transition State | Key Noncovalent Interactions | Impact on Stability |

|---|---|---|

| Leading to trans-isomer | - Favorable hydrogen bonding between reactants

| Increased Stability |

| Leading to cis-isomer | - Steric hindrance between substituents

| Decreased Stability |

This table summarizes the types of noncovalent interactions that can be identified through computational analysis and their general effect on the stability of transition states, based on the principles outlined in the cited study.

Through these detailed computational and theoretical investigations on analogous systems, a clear rationale for the observed stereoselectivity in reactions involving cyclopropyl aldehydes can be established. The interplay of electronic effects, steric hindrance, and subtle noncovalent interactions, as revealed by DFT calculations, governs the stereochemical outcome, with thermodynamic factors often playing a decisive role. nih.gov

Synthetic Utility and Applications in Complex Organic Transformations

Role as a Building Block in Multi-Step Syntheses

In the realm of multi-step synthesis, where complex molecules are assembled through a sequence of chemical reactions, 2-Cyclopropyl-propionaldehyde serves as a versatile starting material or intermediate. youtube.comvapourtec.com The aldehyde functional group is a gateway to numerous transformations, allowing for carbon-carbon bond formations and functional group interconversions.

The aldehyde moiety can readily undergo a variety of well-established reactions. For instance, it can be converted into an alkene via the Wittig reaction, reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165), or oxidized to a carboxylic acid. It is also an excellent electrophile for aldol (B89426) condensations and related reactions, enabling the formation of new carbon-carbon bonds. youtube.com

A representative multi-step synthesis could involve an initial aldol reaction to extend the carbon chain, followed by reduction of the resulting β-hydroxy aldehyde, and subsequent functionalization. The presence of the cyclopropyl (B3062369) group is often crucial, as it can impart specific conformational rigidity or act as a reactive handle in later steps. The planning of such syntheses often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors, highlighting the strategic importance of building blocks like this compound. youtube.com

Table 1: Illustrative Multi-Step Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | Cyclopropyl-alkene | Carbon chain extension, formation of C=C double bond. |

| Reduction | Sodium borohydride (NaBH4) | Cyclopropyl-alcohol | Conversion to alcohol for further functionalization (e.g., etherification, esterification). |

| Aldol Condensation | Ketone/Aldehyde, Base (e.g., NaOH) | β-Hydroxy aldehyde/ketone | Formation of a new C-C bond and introduction of a hydroxyl group. |

| Oxidation | Potassium permanganate (B83412) (KMnO4) | Cyclopropyl-carboxylic acid | Provides access to amides, esters, and other carboxylic acid derivatives. |

Integration into Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov20.210.105epfl.ch These reactions are highly efficient in terms of atom economy and step economy, rapidly building molecular complexity. scribd.com this compound is a prime candidate for integration into such sequences due to its dual functionality.

The aldehyde can initiate a cascade by participating in an intermolecular reaction, such as a Michael addition or an aldol condensation, which then creates a new functionality poised for a subsequent intramolecular reaction. nih.govlnu.edu.cn The cyclopropane (B1198618) ring, known for its high ring strain and unique electronic properties, can participate in the cascade through ring-opening reactions. For example, a Lewis acid-catalyzed process could facilitate the opening of the cyclopropane ring, leading to the formation of new cyclic or polycyclic systems. researchgate.net

An example of a domino reaction could involve the reaction of this compound with a nucleophile, followed by an intramolecular cyclization where the cyclopropyl group is attacked, leading to a ring-expanded product. Such strategies are powerful tools in the total synthesis of complex natural products. chempedia.info

Table 2: Hypothetical Domino Reaction Involving this compound

| Initiating Step | Subsequent Steps | Potential Product | Key Features |

|---|---|---|---|

| Aldol Condensation with a diketone | Intramolecular cyclization, Dehydration | Substituted bicyclic system | Forms multiple C-C bonds in one pot. |

| Reaction with an aminothiophenol | Domino ring-opening/cyclization | Pyrrolobenzothiazole derivative | Rapid construction of complex heterocyclic scaffolds. researchgate.net |

Precursor for Diverse Cyclopropyl-Containing Compounds

The inherent reactivity of the aldehyde group makes this compound an excellent starting point for the synthesis of a wide variety of other compounds that retain the core cyclopropyl motif. This structural feature is of significant interest in medicinal chemistry and materials science due to its influence on a molecule's conformation and metabolic stability.

Simple functional group transformations can convert the aldehyde into a range of other functionalities. For example, reductive amination can produce primary, secondary, or tertiary amines. Reaction with Grignard reagents or organolithium compounds yields secondary alcohols. Furthermore, the aldehyde can be converted into a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and α-amino acids.

These transformations allow chemists to generate libraries of diverse cyclopropyl-containing compounds from a single, readily available precursor, facilitating structure-activity relationship (SAR) studies in drug discovery and the development of new materials with tailored properties.

Table 3: Diversification of this compound

| Target Compound Class | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Cyclopropyl-amines | Reductive Amination | Amine (R-NH2), NaBH3CN | -CH2-NH-R |

| Secondary Alcohols | Grignard Reaction | Organomagnesium halide (R-MgBr) | -CH(OH)-R |

| Cyclopropyl-alkanes | Wolff-Kishner or Clemmensen Reduction | H2NNH2, KOH or Zn(Hg), HCl | -CH3 |

| Cyclopropyl-cyanohydrins | Cyanohydrin Formation | HCN or NaCN/H+ | -CH(OH)CN |

| Cyclopropyl-esters | (Requires oxidation to carboxylic acid first) | Alcohol (R-OH), Acid catalyst | -COO-R |

Future Research Directions and Emerging Opportunities

The unique structural and electronic properties of 2-cyclopropyl-propionaldehyde position it as a valuable building block in organic synthesis. Future research is poised to unlock its full potential through the development of more efficient and sustainable synthetic methods, the discovery of novel transformations, and the application of cutting-edge computational tools.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyclopropyl-propionaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of propionaldehyde derivatives. For reproducible results, optimize temperature (e.g., −78°C for kinetic control) and catalyst selection (e.g., Rh(II) complexes for stereoselectivity). Monitor purity via GC-MS and adjust solvent polarity (e.g., dichloromethane vs. THF) to minimize side products .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what are their limitations?

- Methodological Answer : Use H/C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and aldehyde protons (δ 9.5–10 ppm). FT-IR identifies the carbonyl stretch (~1720 cm). Limitations include signal overlap in crowded spectra; employ 2D NMR (HSQC, COSY) for resolution. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How does the steric strain of the cyclopropane ring influence the compound’s stability under different storage conditions?

- Methodological Answer : The cyclopropane ring’s angle strain increases susceptibility to ring-opening oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use argon-filled vials and antioxidants (e.g., BHT) to mitigate degradation. Compare kinetic stability to non-cyclopropane analogs .

Advanced Research Questions